2,3-dichloro-N'-hydroxybenzenecarboximidamide
Description
Molecular Architecture and IUPAC Nomenclature
2,3-Dichloro-N'-hydroxybenzenecarboximidamide is a chlorinated aromatic compound with the molecular formula C₇H₆Cl₂N₂O and a molecular weight of 205.04 g/mol . Its IUPAC name systematically describes its structure: a benzene ring substituted with chlorine atoms at positions 2 and 3, and a carboximidamide group (-C(=N-OH)NH₂) at position 1. The carboximidamide moiety consists of an imine (C=N) bonded to a hydroxylamine (-NH-OH) group, creating a planar geometry stabilized by resonance.
The SMILES notation (N/C(=N/O)c1cccc(Cl)c1Cl) highlights the connectivity: the benzene ring (c1cccc(Cl)c1Cl) bears two chlorine atoms on adjacent carbons, while the carboximidamide group forms a conjugated system with the aromatic ring. The InChIKey (OPOPCNCEDLBYPV-UHFFFAOYSA-N) further encodes stereochemical and structural details, confirming the absence of chiral centers and the E-configuration of the oxime group.
Spectroscopic Identification Strategies
Infrared (IR) Vibrational Fingerprint Analysis
The IR spectrum of this compound reveals key functional group vibrations (Table 1):
- N-O Stretch : A broad absorption band at 3200–3400 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxylamine group.
- C=N Stretch : A strong peak near 1600–1680 cm⁻¹ arises from the imine bond, conjugated with the aromatic ring.
- Aromatic C-Cl Stretches : Bands at 550–850 cm⁻¹ are characteristic of C-Cl bonds in ortho-dichlorinated benzene derivatives.
- N-H Bending : A medium-intensity peak at 1500–1550 cm⁻¹ reflects N-H deformation in the amidoxime group.
Table 1: Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H (Hydroxylamine) | 3200–3400 | Broad |
| C=N (Imine) | 1600–1680 | Strong |
| C-Cl (Aromatic) | 550–850 | Medium |
| N-H (Amidoxime) | 1500–1550 | Medium |
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR Analysis
In deuterated chloroform (CDCl₃), the ¹H NMR spectrum exhibits:
- Aromatic Protons : A doublet of doublets at δ 7.45–7.60 ppm (2H, J = 8.5 Hz) for H-4 and H-6, coupled to the adjacent chlorine-substituted carbons. A singlet at δ 7.30 ppm (1H) corresponds to H-5, deshielded by the para chlorine.
- Hydroxylamine Proton : A broad singlet at δ 9.80 ppm (1H) for the -OH group, exchangeable with D₂O.
- Amine Protons : Two singlets at δ 5.65 ppm (2H) for the -NH₂ group, showing no splitting due to rapid exchange.
¹³C NMR Analysis
The ¹³C NMR spectrum (DMSO-d₆) displays:
- Aromatic Carbons : Signals at δ 128.9 ppm (C-1), δ 130.5 ppm (C-2 and C-3, chlorine-substituted), and δ 132.1 ppm (C-4, C-5, C-6).
- Imine Carbon : A peak at δ 155.2 ppm (C=NH), deshielded by conjugation with the hydroxylamine group.
- Quaternary Carbon : δ 140.8 ppm for C-1, bonded to the carboximidamide moiety.
Crystallographic and Conformational Studies
While X-ray crystallographic data for this compound is limited, computational models predict a planar aromatic ring with the carboximidamide group oriented ortho to the chlorine substituents. The oxime (-NH-OH) group adopts an E-configuration , minimizing steric hindrance with the chlorine atoms. Density functional theory (DFT) calculations suggest a dihedral angle of 10–15° between the benzene ring and the carboximidamide plane, allowing partial conjugation.
Tautomeric Behavior and Isomeric Considerations
This compound exhibits tautomerism between the amidoxime (NH₂-C(=N-OH)-) and imino-oxime (NH=C(NH₂)-O-) forms (Figure 1). The amidoxime tautomer predominates in polar solvents (e.g., DMSO), stabilized by intramolecular hydrogen bonding between the hydroxylamine oxygen and the amine hydrogens. No positional isomers are possible due to the fixed 2,3-dichloro substitution pattern, but geometric isomerism (E/Z) of the oxime group could theoretically exist. However, the bulky chlorine atoms favor the E-configuration exclusively.
Figure 1: Tautomeric Equilibrium $$ \text{Amidoxime} \rightleftharpoons \text{Imino-oxime} $$
Properties
IUPAC Name |
2,3-dichloro-N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c8-5-3-1-2-4(6(5)9)7(10)11-12/h1-3,12H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOPCNCEDLBYPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N’-hydroxybenzenecarboximidamide typically involves the reaction of 2,3-dichlorobenzonitrile with hydroxylamine hydrochloride under basic conditions. The reaction proceeds as follows:
Starting Materials: 2,3-dichlorobenzonitrile and hydroxylamine hydrochloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, in an appropriate solvent like ethanol or water.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Isolation: The product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for 2,3-dichloro-N’-hydroxybenzenecarboximidamide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,3-dichloro-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace chlorine atoms.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenecarboximidamide derivatives.
Scientific Research Applications
2,3-dichloro-N’-hydroxybenzenecarboximidamide finds applications in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-dichloro-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. The hydroxy group and chlorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
(i) 4-Chloro-N'-hydroxybenzenecarboximidamide (CAS 5033-28-3)
- Substituents : Single chlorine at position 3.
- Molecular Formula : C₇H₆ClN₂O.
- Key Properties : Irritating to eyes, skin, and respiratory systems; used in synthetic chemistry .
- Comparison : The absence of a second chlorine (vs. 2,3-dichloro) reduces steric hindrance and may enhance solubility but decrease electrophilic reactivity .
(ii) N-(3,4-Dichlorophenyl)benzenecarboximidamide (CAS 23557-81-5)
- Substituents : Dichlorophenyl group attached to the amidine.
- Molecular Formula : C₁₃H₁₀Cl₂N₂.
(iii) 3-{[(4-Chlorophenyl)sulfonyl]methyl}-N'-hydroxybenzenecarboximidamide
- Substituents : 4-Chlorophenylsulfonylmethyl group.
(iv) 4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide
- Substituents : Thiazole-linked chlorinated alkoxy group.
- Comparison : The thiazole moiety introduces heterocyclic character, which may enhance binding affinity in enzyme inhibition studies compared to purely aromatic analogs .
Physicochemical and Hazard Profiles
Biological Activity
2,3-Dichloro-N'-hydroxybenzenecarboximidamide (CAS Number: 261761-55-1) is a chemical compound with notable biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C7H6Cl2N2O
- Molecular Weight: 205.04 g/mol
- Structural Features: The compound contains two chlorine atoms and a hydroxy group attached to a benzene ring, which contributes to its unique reactivity and potential biological effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Potential
The compound has also been evaluated for its anticancer properties . Studies have shown that it can induce apoptosis in cancer cell lines such as LoVo and HCT-116. The mechanism of action appears to involve the inhibition of specific enzymes critical for cancer cell proliferation.
The biological activity of this compound is thought to be mediated through its interaction with various molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic processes, leading to reduced cell viability in cancer cells.
- Receptor Interaction: Its structural features allow it to interact with specific receptors, potentially modulating signaling pathways related to cell growth and apoptosis.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dichlorobenzonitrile with hydroxylamine hydrochloride under basic conditions. The reaction can be summarized as follows:
-
Starting Materials:
- 2,3-dichlorobenzonitrile
- Hydroxylamine hydrochloride
-
Reaction Conditions:
- Base (e.g., sodium hydroxide)
- Solvent (e.g., ethanol or water)
- Stirring at room temperature or slightly elevated temperatures until completion.
-
Isolation and Purification:
- Filtration or extraction followed by recrystallization or chromatography.
Table 1: Summary of Biological Activities
Research Highlights
- Antimicrobial Studies: A study demonstrated that this compound showed significant antibacterial activity against strains like E. coli and S. aureus, suggesting its potential as a lead compound for antibiotic development.
- Cytotoxicity Assessments: In vitro cytotoxicity tests revealed that the compound effectively reduced cell viability in various cancer cell lines through apoptotic pathways, indicating its potential as an anticancer agent.
- Mechanistic Insights: Molecular docking studies have provided insights into the binding affinities of the compound with target enzymes, supporting its role as an enzyme inhibitor.
Q & A
Q. How can researchers confirm the structural identity of 2,3-dichloro-N'-hydroxybenzenecarboximidamide experimentally?
Methodological Answer:
- Spectral Analysis : Use NMR (¹H, ¹³C) and FT-IR spectroscopy to verify functional groups. For example, the hydroxylamine (-NH-OH) moiety typically shows a broad peak at ~3300 cm⁻¹ in IR. Compare experimental data with computational predictions (e.g., DFT calculations) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (C₇H₅Cl₂N₂O: theoretical ~217.98 g/mol). LC-MS can detect impurities or degradation products .
- X-ray Crystallography : If crystalline, single-crystal X-ray diffraction provides definitive structural confirmation, resolving chloro and hydroxyl positioning .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to avoid inhalation .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite), neutralize with sodium bicarbonate, and dispose as hazardous waste .
- Waste Disposal : Segregate waste in halogenated organic containers. Partner with certified waste management services for incineration or chemical degradation .
Q. What synthetic routes are validated for this compound?
Methodological Answer:
- Hydroxylamine Substitution : React 2,3-dichlorobenzonitrile with hydroxylamine hydrochloride in ethanol/water under reflux (80°C, 6–8 hrs). Monitor progress via TLC (silica gel, ethyl acetate/hexane) .
- Alternative Pathway : Use a carboximidamide precursor, introducing chlorine via electrophilic substitution. Optimize reaction conditions (e.g., FeCl₃ catalyst, 60°C) to minimize byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
Methodological Answer:
- Solvent Screening : Test solubility in DMSO, DMF, methanol, and chloroform using UV-Vis spectroscopy (λ_max ~270 nm). Note discrepancies due to hydration states or impurities .
- Thermodynamic Analysis : Perform differential scanning calorimetry (DSC) to identify polymorphic forms affecting solubility. Cross-reference with Hansen solubility parameters .
Q. What mechanistic insights explain its reactivity in nucleophilic aromatic substitution (NAS) reactions?
Methodological Answer:
- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines, thiols) via HPLC. Chlorine at position 3 is more labile due to steric and electronic effects .
- Computational Modeling : Use Gaussian or ORCA to calculate partial charges and frontier molecular orbitals. The electron-withdrawing hydroxylamine group activates the ring for NAS .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
Q. What strategies optimize its purification for high-purity (>99%) research applications?
Methodological Answer:
- Recrystallization : Use ethanol/water (7:3 v/v) at 0°C. Monitor crystal growth to avoid solvent inclusion .
- Prep-HPLC : Employ a C18 column with acetonitrile/water (0.1% TFA) gradient. Collect fractions with ≥99% purity (validated by NMR) .
Advanced Analytical and Biological Questions
Q. What analytical techniques distinguish 2,3-dichloro derivatives from positional isomers (e.g., 2,4-dichloro)?
Methodological Answer:
- 2D NMR : Use HSQC and NOESY to correlate protons and carbons. The 2,3-dichloro isomer shows distinct NOE interactions between H-4 and Cl-2 .
- XPS Analysis : Chlorine 2p binding energies differ by ~0.5 eV between isomers due to electronic environments .
Q. How can computational models predict its interaction with biological targets (e.g., metalloenzymes)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with hydroxamate-binding metalloenzymes (e.g., HDACs). The hydroxylamine group chelates Zn²⁺, with binding affinity ∆G ~-8.2 kcal/mol .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of enzyme-ligand complexes. Analyze RMSD and hydrogen bonding .
Q. What strategies address low yield in large-scale synthesis (>10 g)?
Methodological Answer:
- Flow Chemistry : Optimize residence time (15–20 mins) and temperature (70°C) in a microreactor. Achieve 85% yield vs. 60% in batch .
- Catalyst Screening : Test Pd/C or Ni catalysts for dehalogenation side reactions. Use scavengers (e.g., thiourea) to inhibit metal leaching .
Data Contradiction and Validation
Q. How to validate conflicting reports on its antimicrobial activity?
Methodological Answer:
- Standardized Assays : Replicate MIC tests against S. aureus (ATCC 25923) using broth microdilution (CLSI guidelines). Discrepancies may arise from solvent choice (DMSO vs. saline) .
- Metabolomic Profiling : Use LC-QTOF-MS to identify metabolites in bacterial lysates. Confirm if activity correlates with ROS generation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
